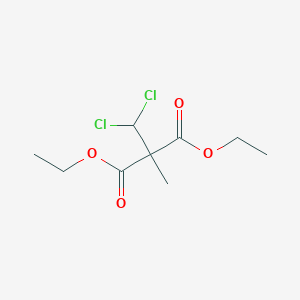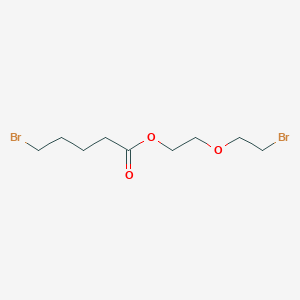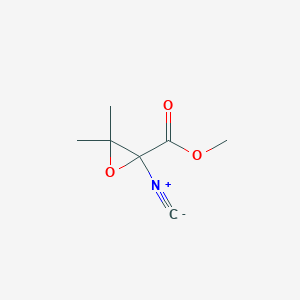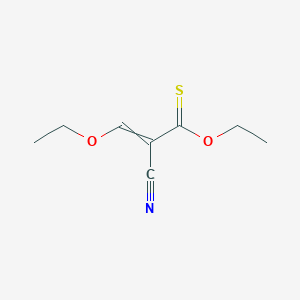
3-(3,4-Dichlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dichlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-one is a chemical compound with the molecular formula C9H5Cl2F3OS. This compound is characterized by the presence of dichlorophenyl and trifluoropropanone groups, which contribute to its unique chemical properties .
Métodos De Preparación
The synthesis of 3-(3,4-Dichlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-one typically involves the reaction of 3,4-dichlorothiophenol with 1,1,1-trifluoroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(3,4-Dichlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-(3,4-Dichlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dichlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
3-(3,4-Dichlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-one can be compared with similar compounds such as:
3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one: This compound has a similar structure but with a single chlorine atom on the phenyl ring.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: This compound has a urea group instead of the trifluoropropanone group
Propiedades
Número CAS |
92682-44-5 |
|---|---|
Fórmula molecular |
C9H5Cl2F3OS |
Peso molecular |
289.10 g/mol |
Nombre IUPAC |
3-(3,4-dichlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C9H5Cl2F3OS/c10-6-2-1-5(3-7(6)11)16-4-8(15)9(12,13)14/h1-3H,4H2 |
Clave InChI |
ZWAIUJCZMIYEQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1SCC(=O)C(F)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14359852.png)
![Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate](/img/structure/B14359858.png)
![2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one](/img/structure/B14359870.png)
![8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile](/img/structure/B14359876.png)

![1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene](/img/structure/B14359892.png)

![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)
![5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid](/img/structure/B14359903.png)

![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)
![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)
![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)

